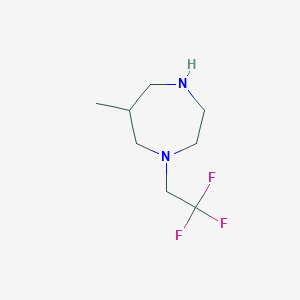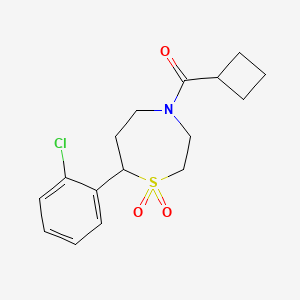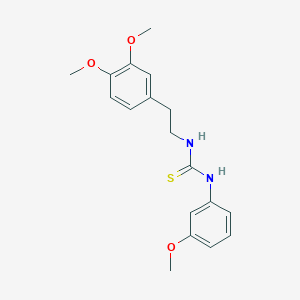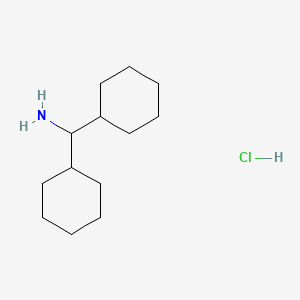
6-hydroxy-N-phenethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-N-phenethylpyrimidine-4-carboxamide is a compound belonging to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-phenethylpyrimidine-4-carboxamide typically involves the reaction of a pyrimidine derivative with a phenethylamine derivative under specific conditions. One common method involves the use of a condensation reaction between 6-hydroxypyrimidine-4-carboxylic acid and phenethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-phenethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) or amines (NH₂⁻) under basic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-N-phenethylpyrimidine-4-carboxamide.
Reduction: Formation of 6-hydroxy-N-phenethylpyrimidine-4-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-phenethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation and apoptosis. The compound’s hydroxyl and carboxamide groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
6-hydroxy-N-phenethylpyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:
6-hydroxy-N-phenylpyrimidine-4-carboxamide: Similar structure but with a phenyl group instead of a phenethyl group.
6-hydroxy-N-ethylpyrimidine-4-carboxamide: Similar structure but with an ethyl group instead of a phenethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
6-oxo-N-(2-phenylethyl)-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-12-8-11(15-9-16-12)13(18)14-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIBPCPAIODOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-chlorophenyl)methyl]-7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2858860.png)



![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2858866.png)
![1-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylisoquinoline-3-carboxamide](/img/structure/B2858867.png)
![Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B2858873.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[2-methyl-5-(propan-2-yl)phenoxy]acetamide](/img/structure/B2858874.png)
![6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanyl-3-(thiophen-2-ylmethyl)quinazolin-4-imine](/img/structure/B2858876.png)
![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)

![4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2858880.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[benzyl(methyl)carbamoyl]benzoate](/img/structure/B2858882.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2858883.png)
